N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Description
N-(Benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a benzothiazole core, a methylsulfonyl group at the 3-position of the benzamide ring, and a pyridin-2-ylmethyl substituent on the nitrogen atom. This compound is of interest due to its structural complexity, which combines electron-withdrawing (methylsulfonyl) and electron-donating (pyridinylmethyl) groups. Such modifications are often employed to fine-tune physicochemical properties, bioavailability, and target-binding interactions in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-29(26,27)17-9-6-7-15(13-17)20(25)24(14-16-8-4-5-12-22-16)21-23-18-10-2-3-11-19(18)28-21/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLYPOZMDPWIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activities, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is C21H17N3O3S2, with a molecular weight of 423.5 g/mol. The compound features a benzothiazole ring, a methylsulfonyl group, and a pyridine moiety, contributing to its unique chemical and biological properties .
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of procaspase-3 to caspase-3 .
Key Findings:
- Mechanism: Activation of procaspase-3 leads to apoptosis in cancer cells, particularly in cell lines such as U937 and MCF-7.
- Structure–Activity Relationship (SAR): The presence of specific functional groups in benzothiazole derivatives is crucial for their anticancer efficacy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Combination Therapy: When used in conjunction with cell-penetrating peptides, these compounds exhibit enhanced antibacterial effects .
- Potency: Certain derivatives demonstrate significant antibacterial activity against multiple strains, suggesting a potential role in developing new antibacterial therapies .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction: Through the activation of caspases involved in programmed cell death.
- Antimicrobial Action: By disrupting bacterial cell membranes or interfering with essential bacterial processes.
- Targeting Specific Receptors: Some studies suggest interactions with transmembrane AMPA receptor regulatory proteins (TARPs), influencing neuronal signaling pathways.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole-Benzamide Derivatives
Key analogs include:
Key Observations :
- The pyridin-2-ylmethyl group adds steric bulk and hydrogen-bonding capacity, which may improve receptor affinity compared to unsubstituted benzamides .
Sulfonamide and Sulfonyl Derivatives
Sulfonyl-containing analogs are notable for their enhanced solubility and target engagement:
Key Observations :
- The methylsulfonyl group in the target compound differs from sulfonamide-linked derivatives (e.g., 10a), which may reduce hydrolytic instability associated with sulfonamides .
- Compared to 3-(4-methoxyphenyl)propanamide (11), the target compound’s pyridinylmethyl group could enhance blood-brain barrier penetration due to increased lipophilicity .
Pyridine-Modified Analogs
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- Halogenated analogs (e.g., 1.2d, 1.2e) exhibit higher melting points (201–212°C) due to increased crystallinity from halogen interactions .
- Methylsulfonyl group : Expected to lower melting points compared to halogenated derivatives but improve aqueous solubility due to polarity .
- Pyridinylmethyl substitution : May reduce crystallinity, as seen in N-(pyridin-2-ylmethyl)-modified compounds with amorphous solid forms .
Spectroscopic Signatures
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
